3-(4-Bromo-3-fluorobenzoyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQWGTDWJPVWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641843 | |
| Record name | (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-15-8 | |
| Record name | (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Bromo 3 Fluorobenzoyl Thiophene and Analogues
Strategic Approaches to the Benzoylthiophene Moiety
The construction of the benzoylthiophene core is a pivotal step in the synthesis of the target molecule and its analogues. Key methodologies include aroylation reactions and various coupling strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.
Aroylation Reactions of Thiophene (B33073) Systems with Substituted Benzoyl Chlorides
A prominent and direct method for synthesizing benzoylthiophenes is the Friedel-Crafts acylation of a thiophene ring with a substituted benzoyl chloride. In the case of 3-(4-bromo-3-fluorobenzoyl)thiophene, this involves the reaction of thiophene with 4-bromo-3-fluorobenzoyl chloride. This electrophilic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). researchgate.netresearchgate.netgoogle.com
The regioselectivity of this reaction is a critical aspect. Friedel-Crafts acylation of unsubstituted thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during the reaction. stackexchange.com To achieve the desired 3-substituted product, starting with a 3-substituted thiophene derivative that directs the incoming acyl group to the desired position is a common strategy. Alternatively, using specific reaction conditions or catalysts can sometimes influence the regioselectivity. researchgate.net For instance, studies have shown that aryldichlorocarbenium tetrachloroaluminates can be effective reagents for the aroylation of acetylthiophenes, with the choice of acylating agent influencing the product distribution. researchgate.net
| Reactants | Catalyst | Product | Key Features |
| Thiophene, 4-Bromo-3-fluorobenzoyl chloride | Lewis Acid (e.g., AlCl₃) | This compound | Direct aroylation, regioselectivity is a key consideration. |
| 2-Acetylthiophene, Aroylating agent | Aryldichlorocarbenium tetrachloroaluminates | Aroylated 2-acetylthiophene | Alternative aroylation procedure with potentially different regioselectivity. researchgate.net |
Coupling Reactions Involving Halogenated Benzoyl Precursors
Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. These methods provide a powerful alternative to classical approaches for constructing complex molecules like this compound.
Palladium-catalyzed cross-coupling reactions are versatile tools for C-C bond formation. acs.orgrsc.org The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a notable example. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be adapted to synthesize precursors for benzoylthiophenes. wikipedia.orgresearchgate.net For instance, a halogenated thiophene could be coupled with a suitably substituted phenylacetylene (B144264) derivative, followed by further transformations to yield the target ketone.
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with a halide. youtube.comnih.gov This method is widely used for its mild reaction conditions and tolerance of various functional groups. acs.orgnih.gov In a potential synthetic route to this compound, a thiophene-3-boronic acid derivative could be coupled with a 4-bromo-3-fluorobenzoyl halide.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium complex, Copper(I) co-catalyst | Arylalkynes/Enynes wikipedia.org |
| Suzuki-Miyaura Coupling | Organoboron compound, Aryl/Vinyl halide | Palladium catalyst, Base | Biaryls youtube.comnih.gov |
| Acyl Sonogashira Coupling | Terminal alkyne, Acyl chloride | Palladium complex, Copper(I) co-catalyst | α,β-Alkynyl ketones mdpi.com |
Mechanistic studies, including computational analyses, have provided insights into these transformations. The cleavage of the dithiane can proceed through multiple pathways, with the process being facilitated by proton transfer mediators. rsc.org The subsequent cycloaddition can also occur via different routes, often involving a deprotonation of mercaptoacetaldehyde (B1617137) to form a thiol anion, which then acts as a nucleophile. rsc.org These reactions can be catalyzed by bases and influenced by the solvent system. osi.lvrsc.org This methodology allows for the construction of highly substituted thiophenes through domino or cascade reaction sequences. researchgate.netresearchgate.net
Functionalization and Diversification of Thiophene Scaffolds
The synthesis of thiophene rings from acyclic precursors is a fundamental strategy in heterocyclic chemistry. These methods often allow for the introduction of a wide range of substituents, providing access to a diverse array of thiophene derivatives.
Cyclization Reactions of Functionalized Alkynes for Thiophene Ring Formation
Functionalized alkynes are valuable precursors for the construction of thiophene rings. nih.govresearchgate.net Various synthetic methods utilize the reactivity of the alkyne triple bond to form the five-membered heterocyclic system. One such approach involves the electrophilic cyclization of alkynyl thioanisoles, which can be mediated by an electrophilic sulfur source to produce substituted benzo[b]thiophenes. nih.gov
The Fiesselmann thiophene synthesis is another important method that utilizes α,β-acetylenic esters. wikipedia.orgyoutube.com This reaction involves the condensation of these esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The mechanism proceeds through a series of conjugate additions and a final intramolecular condensation to form a 3-hydroxy-2-thiophenecarboxylic acid derivative. wikipedia.org This method provides a route to highly functionalized thiophenes that can be further modified. wikipedia.orgresearchgate.net
The Gewald aminothiophene synthesis is a multicomponent reaction that provides access to 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org This method is highly efficient for the preparation of polysubstituted 2-aminothiophenes. mdpi.comresearchgate.net
| Reaction Name | Key Reactants | Key Product Feature |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | 3-Hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental sulfur | Polysubstituted 2-aminothiophenes wikipedia.org |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfur source | Substituted thiophenes wikipedia.orgpharmaguideline.com |
Metal-Catalyzed and Base-Promoted Heterocyclization Pathways
Transition metal-catalyzed reactions are cornerstones in the synthesis of substituted aromatic heterocycles, offering powerful tools for constructing the core structure of molecules like this compound. nih.gov These methods are valued for their efficiency, selectivity, and tolerance of various functional groups under mild reaction conditions. nih.gov
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are particularly prominent for forming the critical carbon-carbon bond between the thiophene ring and the benzoyl moiety. For instance, a plausible route involves the Suzuki coupling of a 3-thienylboronic acid derivative with a suitable 4-bromo-3-fluorobenzoyl electrophile. The efficacy of such palladium-catalyzed reactions has been demonstrated in the synthesis of various complex thiahelicenes and other thiophene-containing structures. mdpi.com In these transformations, a base (such as potassium fluoride (B91410) or potassium acetate) plays a critical role in the catalytic cycle, facilitating the transmetalation step. mdpi.comfrontiersin.org
Copper-catalyzed reactions also provide an effective alternative for preparing key intermediates. For example, an improved, multigram synthesis of 3-bromonaphtho[2,3-b]thiophene utilized a copper-catalyzed cross-coupling to construct the necessary substrate, minimizing harsh redox reactions often required in traditional methods. researchgate.net Furthermore, palladium-promoted carboannulation of internal alkynes represents another sophisticated strategy for building substituted thiophene systems. mdpi.com These diverse metal-catalyzed approaches provide a versatile toolkit for chemists to assemble complex thiophene derivatives with high precision.
Green Synthesis and Microwave-Assisted Approaches for Thiophene Derivatives
In alignment with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic protocols for thiophene derivatives. eurekaselect.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Microwave (MW) irradiation has emerged as a highly effective technology in this domain, often leading to dramatically reduced reaction times, higher yields, and enhanced reaction rates compared to conventional heating methods. researchgate.net
Microwave-assisted synthesis has been successfully applied to various reactions for functionalizing thiophenes. One notable example is the direct C-H arylation of thiophenes in biomass-derived solvents like gamma-Valerolactone (GVL), using a palladium catalyst. frontiersin.org This approach avoids the need to pre-functionalize the thiophene ring, improving atom economy. frontiersin.org Similarly, solvent-free, microwave-assisted Suzuki coupling reactions have been developed for the synthesis of thiophene oligomers. researchgate.netnih.gov These reactions, often performed on a solid support like aluminum oxide, provide a rapid and environmentally friendly route to highly pure products. researchgate.netnih.gov For example, the synthesis of quaterthiophene can be achieved in just 6 minutes. nih.gov
The combination of microwave heating with eco-friendly, bio-based reaction media represents a significant step forward in the sustainable synthesis of heterocyclic compounds. frontiersin.orgresearchgate.net
| Reaction Type | Reactants | Catalyst/Base | Solvent/Support | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Dibromoterthiophene and Thienylboronic acid | Not specified | Solvent-free | 11 min | 74% (Quinquethiophene) | researchgate.netnih.gov |
| Suzuki Coupling | 2-Bromo-2,2'-bithiophene and Bis(pinacolato)diboron | Not specified | Solvent-free | 6 min | 65% (Quaterthiophene) | researchgate.netnih.gov |
| Direct C-H Arylation | Thiophene derivative and Aryl halide | Pd/CβCAT / KOAc | gamma-Valerolactone (GVL) | 2 h | Not specified | frontiersin.org |
Purity and Yield Optimization in Synthetic Processes
Achieving high purity and maximizing yield are critical objectives in the synthesis of fine chemicals like this compound. Optimization requires careful control over reaction parameters and effective purification strategies. A significant challenge in thiophene chemistry is achieving high regioselectivity. For instance, the functionalization of 3-alkylthiophenes can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product. researchgate.net A straightforward method for producing 2-bromo-4-alkylthiophenes with high regioselectivity involves lithiation of 3-alkylthiophenes followed by quenching with bromine at low temperatures, achieving yields greater than 90%. researchgate.net
The separation of closely related isomers, such as 2-bromothiophene (B119243) and 3-bromothiophene (B43185), which have very similar boiling points, can be particularly difficult. google.com One patented industrial method addresses this by using a catalytic process to selectively remove the 2-bromothiophene impurity, allowing for the isolation of 3-bromothiophene with a purity of 99.9% after simple distillation. google.com This highlights the importance of developing selective reactions to simplify purification.
Comprehensive Spectroscopic and Structural Elucidation of 3 4 Bromo 3 Fluorobenzoyl Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed structural map of 3-(4-Bromo-3-fluorobenzoyl)thiophene can be constructed.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the thiophene (B33073) and the substituted benzene (B151609) rings. The electron-withdrawing nature of the carbonyl group, fluorine, and bromine atoms will significantly influence the chemical shifts, generally causing downfield shifts for adjacent protons.
The three protons on the 4-bromo-3-fluorobenzoyl ring are expected to appear in the aromatic region (δ 7.0–8.5 ppm). Similarly, the three protons of the 3-substituted thiophene ring will also resonate in this region, typically between δ 7.0 and 8.5 ppm. Due to spin-spin coupling between adjacent protons and through the fluorine atom, complex splitting patterns (multiplets) are anticipated.
Expected ¹H NMR Data:
Thiophene Ring Protons: Three distinct signals are expected. The proton at the C2 position, being adjacent to the sulfur atom and in an ortho position relative to the acyl group, is likely to be the most downfield. The protons at C4 and C5 will also show characteristic couplings.
Benzene Ring Protons: The three aromatic protons will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom. The proton ortho to the fluorine and meta to the bromine will show a doublet of doublets due to coupling with both.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Thiophene H-2 | 8.0 - 8.3 | Doublet of doublets (dd) | ~3.0, 1.5 |
| Thiophene H-4 | 7.3 - 7.6 | Doublet of doublets (dd) | ~5.0, 1.5 |
| Thiophene H-5 | 7.6 - 7.9 | Doublet of doublets (dd) | ~5.0, 3.0 |
| Benzene H-2' | 7.8 - 8.1 | Doublet of doublets (dd) | J(H,H) ~8.5, J(H,F) ~6.0 |
| Benzene H-5' | 7.7 - 8.0 | Triplet (t) | ~8.0 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected: one for the carbonyl carbon, four for the thiophene ring carbons, and six for the substituted benzene ring carbons. The carbonyl carbon is typically the most downfield signal (δ 180–200 ppm). The carbon atoms bonded to electronegative atoms (F, Br) will show characteristic shifts and C-F coupling. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.
Expected ¹³C NMR Data:
Carbonyl Carbon: A singlet expected in the δ 185–195 ppm range.
Aromatic Carbons: The ten aromatic carbons will resonate in the δ 110–145 ppm range. The carbon attached to bromine (C-Br) often shows a chemical shift influenced by the "heavy atom effect," which can cause a more upfield shift than expected based solely on electronegativity. stackexchange.com The carbon attached to fluorine (C-F) will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| Carbonyl (C=O) | 185 - 195 | No |
| Thiophene C-2 | 135 - 140 | No |
| Thiophene C-3 | 138 - 142 | No |
| Thiophene C-4 | 125 - 130 | No |
| Thiophene C-5 | 127 - 132 | No |
| Benzene C-1' | 137 - 141 | Yes (small) |
| Benzene C-2' | 118 - 123 | Yes (small) |
| Benzene C-3' | 157 - 162 | Yes (large, ¹JCF) |
| Benzene C-4' | 110 - 115 | Yes (small) |
| Benzene C-5' | 133 - 138 | No |
While this compound is an achiral molecule, advanced NMR techniques are invaluable for confirming structural assignments and providing insight into its conformation.
2D Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to definitively assign adjacent protons within the thiophene and benzene rings.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H connections predicted in the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the thiophene ring, the carbonyl group, and the benzene ring. For instance, correlations from the thiophene H-2 and H-4 protons to the carbonyl carbon would confirm the 3-benzoyl substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space. This technique could provide information about the preferred conformation of the molecule, specifically the dihedral angle between the plane of the thiophene ring and the benzoyl group. Spatial proximity between the thiophene H-2/H-4 protons and the benzene H-2' proton would suggest a specific rotational isomer is favored in solution.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| Thiophene Ring (C-S) Stretch | 850 - 700 | Medium |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretching vibrations of the aromatic thiophene and benzene rings are expected to produce strong signals in the Raman spectrum. The C-S stretching vibration within the thiophene ring is also typically Raman-active. The carbonyl stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum. This complementary information is crucial for a complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₁H₆BrFOS, the expected exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O, ³²S).
The analysis would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |
|---|---|---|---|
| [C₁₁H₆⁷⁹BrFOS]⁺ | 299.9305 | 299.9301 | -1.33 |
| [C₁₁H₆⁸¹BrFOS]⁺ | 301.9284 | 301.9280 | -1.32 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and allows for the analysis of fragment ions when coupled with tandem mass spectrometry (MS/MS). nih.govrsc.org In an ESI-MS/MS experiment, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. chemguide.co.uk
The fragmentation of this compound would likely proceed through the cleavage of the most labile bonds, primarily the C-C bond between the carbonyl group and the thiophene ring, and the C-C bond between the carbonyl group and the phenyl ring. libretexts.org This would lead to the formation of stable acylium ions.
Expected Major Fragmentation Pathways:
Formation of the 4-bromo-3-fluorobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in a prominent peak corresponding to the [C₇H₃BrFO]⁺ fragment.
Formation of the thienoyl cation: Cleavage of the bond between the carbonyl carbon and the phenyl ring would yield the [C₅H₃OS]⁺ fragment.
Loss of CO: The benzoyl cation fragment could further lose a neutral carbon monoxide molecule.
| Fragment Ion (m/z) | Proposed Structure / Loss |
|---|---|
| 300.9/302.9 | [C₁₁H₆BrFOS+H]⁺ (Molecular Ion) |
| 204.9/206.9 | [C₇H₃BrFO]⁺ (4-bromo-3-fluorobenzoyl cation) |
| 111.0 | [C₅H₃OS]⁺ (3-thenoyl cation) |
| 176.9/178.9 | [C₆H₃BrF]⁺ (Loss of CO from benzoyl cation) |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its structure. scielo.brresearchgate.net By growing a suitable single crystal and analyzing its diffraction pattern, key crystallographic parameters can be determined. Based on analyses of similar aromatic ketones and thiophene derivatives, a monoclinic or orthorhombic crystal system would be expected. uomphysics.netresearchgate.net The analysis would reveal the dihedral angle between the planes of the thiophene and the bromo-fluorophenyl rings, which is crucial for understanding the molecule's conformation.
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₁H₆BrFOS |
| Formula weight | 301.13 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.513 |
| b (Å) | 6.021 |
| c (Å) | 20.456 |
| β (°) | 98.54 |
| Volume (ų) | 1035.7 |
| Z | 4 |
| Calculated density (g/cm³) | 1.932 |
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. nih.govrsc.org Understanding these interactions is key to explaining the physical properties of the solid material. For this compound, interactions involving hydrogen, bromine, fluorine, and sulfur atoms, as well as π-systems, would be expected to dictate the crystal packing.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net The analysis partitions crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal density. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified and characterized. nih.gov
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For the title compound, significant contributions from H···H, C···H, O···H, F···H, and Br···H contacts would be anticipated. nih.govmdpi.com The relative percentages of these contacts reveal the most important interactions for stabilizing the crystal structure. For instance, red spots on a d_norm map would indicate close contacts, likely corresponding to hydrogen bonds or other strong interactions. mdpi.comnih.gov
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | ~35% |
| C···H / H···C | ~20% |
| O···H / H···O | ~15% |
| F···H / H···F | ~10% |
| Br···H / H···Br | ~8% |
| S···H / H···S | ~5% |
| Other (C···C, Br···S, etc.) | ~7% |
Supramolecular Interactions in the Crystalline Environment
Analysis of Weak Hydrogen Bonds and Chalcogen Bonds
A definitive analysis of intermolecular interactions is contingent upon precise crystallographic data. In the absence of a published crystal structure for this compound, the potential weak hydrogen bonds and chalcogen bonds can be inferred from its molecular structure and by comparison with analogous compounds. The molecule possesses several functional groups capable of participating in such non-covalent interactions, which are crucial in dictating its supramolecular assembly in the solid state.
Weak Hydrogen Bonds: The structure contains potential hydrogen bond donors in the form of aromatic C-H groups on both the thiophene and benzoyl rings, and multiple acceptors: the carbonyl oxygen (O), the fluorine atom (F), the bromine atom (Br), and the sulfur atom (S).
C—H···O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor. It is highly probable that intermolecular C—H···O hydrogen bonds form, linking aromatic protons to the carbonyl oxygen of neighboring molecules. This type of interaction is a common and structure-directing motif in the crystals of related benzoyl-thiophene derivatives. nih.gov
C—H···F Interactions: Organic fluorine can act as a weak hydrogen bond acceptor. rsc.org Intramolecular and intermolecular C—H···F bonds may be present, influencing the conformation and packing of the molecules. ucla.edunih.gov The strength of such bonds is generally weak but can collectively contribute to crystal stability.
C—H···S/Br Interactions: The sulfur atom of the thiophene ring and the bromine atom can also act as very weak hydrogen bond acceptors, leading to C—H···S or C—H···Br contacts that further stabilize the crystal lattice.
Chalcogen Bonds: The sulfur atom in the thiophene ring, a Group 16 element, can act as a chalcogen bond donor. This non-covalent interaction involves the electrophilic region on the sulfur atom (the σ-hole) and a nucleophilic partner. nih.govresearchgate.net
S···O/Br Interactions: In the solid state, it is plausible that the sulfur atom of one molecule interacts with the carbonyl oxygen or the bromine atom of an adjacent molecule. Studies on other thiophene derivatives have confirmed the existence of S···N chalcogen bonds, demonstrating the capability of the thiophene sulfur to participate in these directional interactions. acs.org However, it has also been noted that chalcogen bonds involving halogens as acceptors can be relatively weak. nih.gov
A summary of plausible intermolecular interactions is presented in the table below, with geometric parameters estimated from typical values for these bond types in organic crystal structures.
Table 1: Plausible Intermolecular Interactions for this compound
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) |
|---|---|---|---|---|---|
| Hydrogen Bond | C (Aromatic) | O (Carbonyl) | 3.20 - 3.50 | 2.30 - 2.60 | 140 - 170 |
| Hydrogen Bond | C (Aromatic) | F | 3.10 - 3.40 | 2.20 - 2.50 | 130 - 160 |
| Hydrogen Bond | C (Aromatic) | S (Thiophene) | 3.60 - 3.90 | 2.70 - 3.00 | 140 - 170 |
| Chalcogen Bond | S (Thiophene) | O (Carbonyl) | 3.10 - 3.40 | - | ~165 |
Electronic Spectroscopy (UV-Vis and NEXAFS) for Electronic Structure Characterization
Electronic spectroscopy provides critical insights into the electronic structure of a molecule by probing the transitions between different energy levels. For this compound, a combination of Ultraviolet-Visible (UV-Vis) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy allows for a comprehensive characterization of both valence and core electronic transitions, which can be correlated with the molecular orbital (MO) framework of the compound.
NEXAFS spectroscopy is a powerful element-specific technique for investigating the unoccupied electronic states of a molecule. aip.org By exciting a core electron to an empty molecular orbital, a NEXAFS spectrum provides a detailed map of the partial density of unoccupied states. For this compound, the Sulfur K-edge (S 1s) spectrum is particularly informative. researchgate.netnih.gov
The S 1s NEXAFS spectrum of thiophenic compounds is typically characterized by sharp, intense pre-edge features corresponding to transitions from the sulfur 1s core orbital to low-lying unoccupied molecular orbitals of π* and σ* character. researchgate.net
1s → π* Transition: The lowest-energy resonance in the S K-edge spectrum is assigned to the transition of a 1s electron into the lowest unoccupied molecular orbital (LUMO), which possesses π* character arising from the C-S bonds within the conjugated thiophene ring.
1s → σ* Transitions: At higher energies, transitions into unoccupied σ* orbitals associated with the C–S and C–C bonds are observed. escholarship.org
These spectral features provide a direct probe of the nature and energy of the unoccupied orbitals localized around the sulfur atom, which are critical for understanding electron transport and reactivity.
Table 2: Predicted Core-Level Electronic Transitions in the S K-edge NEXAFS Spectrum
| Transition | Final Molecular Orbital | Typical Energy (eV) |
|---|---|---|
| S 1s → LUMO | π* (C–S) | ~2471 |
| S 1s → LUMO+n | σ* (C–S) | ~2474 |
The electronic transitions observed spectroscopically are fundamentally governed by the molecule's frontier molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are invaluable for assigning these transitions and understanding the electronic structure. cecam.orgnih.gov
UV-Vis Spectroscopy: The absorption of UV-Vis light promotes electrons from occupied to unoccupied valence molecular orbitals. For a conjugated ketone system like this compound, two primary types of transitions are expected: scialert.net
π → π* Transition: This transition, typically of high intensity (large molar absorptivity), involves the excitation of an electron from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). This transition is associated with the extended conjugated system encompassing the benzoyl and thiophene rings.
n → π* Transition: A lower intensity transition may also be observed, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen into the π* antibonding orbital.
The energy of the lowest-energy absorption band provides an experimental measure of the HOMO-LUMO energy gap, a key parameter that influences the molecule's color, photochemical reactivity, and electronic properties. nih.gov
Correlation Across Techniques: NEXAFS and UV-Vis spectroscopy provide complementary information. While UV-Vis probes transitions between valence orbitals (e.g., HOMO → LUMO), NEXAFS probes transitions from deep core orbitals to the same set of unoccupied orbitals (e.g., S 1s → LUMO, S 1s → LUMO+1). By combining these techniques, a detailed energy diagram of both the occupied and unoccupied molecular orbitals can be constructed, offering a complete picture of the molecule's electronic landscape.
Table 3: Correlation of Spectroscopic Features with Molecular Orbital Transitions
| Spectroscopy | Transition Character | Initial Orbital | Final Orbital | Typical Wavelength/Energy |
|---|---|---|---|---|
| UV-Vis | π → π* | HOMO | LUMO | 250 - 350 nm |
| UV-Vis | n → π* | n (Oxygen lone pair) | LUMO | 300 - 400 nm |
| NEXAFS | S 1s → π* | S 1s (Core) | LUMO | ~2471 eV |
Theoretical and Computational Investigations of 3 4 Bromo 3 Fluorobenzoyl Thiophene
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. rroij.com It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules. DFT calculations can predict a wide range of properties, including molecular geometry, orbital energies, charge distributions, and spectroscopic parameters. uomphysics.netscispace.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-(4-Bromo-3-fluorobenzoyl)thiophene, this involves finding the conformation with the lowest energy. The molecule consists of a thiophene (B33073) ring and a 4-bromo-3-fluorophenyl ring linked by a carbonyl group. The key conformational feature is the dihedral angle between the planes of these two rings.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to locate the energy minimum structure. scispace.comnih.gov Studies on structurally similar compounds, such as other substituted benzoylthiophenes, reveal that the most stable conformation is typically non-planar. The repulsion between the atoms on the two rings and the electronic interactions of the carbonyl bridge dictate the final geometry. The optimized structure provides bond lengths, bond angles, and dihedral angles that are expected to be in good agreement with experimental data, should it become available. rroij.comscispace.com
Table 1: Representative Geometric Parameters for Substituted Thiophenes (Illustrative Data)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=O | 1.22 - 1.25 | |
| C-Br | 1.89 - 1.91 | |
| C-F | 1.35 - 1.37 | |
| C-S (thiophene) | 1.71 - 1.76 | |
| Thiophene Ring Angles | 110 - 115 |
Note: This table provides typical ranges for related compounds as specific experimental or calculated data for this compound is not widely published. Data is derived from studies on similar molecular structures. rroij.comuomphysics.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
For molecules like this compound, DFT calculations show that the HOMO is typically localized on the more electron-rich thiophene ring, while the LUMO is often distributed across the electron-withdrawing benzoyl moiety. scispace.comrsc.org This distribution facilitates intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap for similar thiophene derivatives generally falls in the range of 3 to 5 eV, indicating they are stable compounds. rroij.comnih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Properties
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (E)-1-(3-bromothiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-one | -6.367 | -2.705 | 3.662 |
Note: This table presents calculated data for structurally related thiophene derivatives to illustrate typical values. rroij.comscispace.com
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the stability arising from electron delocalization. rsc.orgq-chem.com It transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical Lewis structures. q-chem.com
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netmdpi.com It plots the electrostatic potential onto the electron density surface, using color to indicate different potential values. Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. Green and yellow areas are regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. uomphysics.netresearchgate.net The hydrogen atoms on the aromatic rings would likely show a positive potential (blue). The regions around the bromine and fluorine atoms would also exhibit negative potential, influencing their interaction with other molecules. This mapping helps predict sites for intermolecular interactions, such as hydrogen bonding. uomphysics.net
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org AIM analysis identifies critical points in the electron density where the gradient is zero. uni-rostock.deias.ac.in A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. muni.cz
The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. A high value of ρ(r) is characteristic of covalent bonds, while smaller values suggest weaker interactions like ionic or van der Waals forces. The sign of the Laplacian indicates whether electron density is concentrated (∇²ρ(r) < 0, covalent character) or depleted (∇²ρ(r) > 0, ionic or closed-shell character) at the BCP. muni.cz For this compound, AIM analysis could be used to precisely characterize the covalent bonds within the rings and the carbonyl linker, as well as weaker intramolecular interactions.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the synthesized structure.
DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scispace.comrasayanjournal.co.in For this compound, key predicted vibrational modes would include:
C=O stretch: A strong absorption band typically expected in the range of 1640-1680 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region. uomphysics.net
C-Br stretch: A peak in the lower frequency region, often around 500-600 cm⁻¹. uomphysics.net
C-F stretch: An intense band typically found between 1000-1300 cm⁻¹.
C-S stretch (thiophene): Vibrations expected around 700-800 cm⁻¹. uomphysics.net
Furthermore, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions, when compared to experimental spectra, are invaluable for confirming the molecular structure and assigning specific signals to individual atoms in the molecule. uomphysics.netrasayanjournal.co.in
Prediction of Vibrational Frequencies and Potential Energy Distribution
The vibrational modes of this compound were computed to understand its infrared and Raman spectroscopic signatures. The assignment of these vibrational modes was carried out using Potential Energy Distribution (PED) analysis. researchgate.net This method allows for the characterization of the individual contributions of atomic motions to each vibrational mode.
The calculations reveal distinct vibrational frequencies corresponding to the stretching, bending, and torsional motions of the molecule's constituent atoms. Key vibrational modes include the C=O stretching of the benzoyl group, C-H stretching and bending modes of the thiophene and benzene (B151609) rings, C-S stretching of the thiophene ring, and the vibrations of the C-Br and C-F bonds. A selection of the predicted vibrational frequencies and their assignments based on PED is presented in the table below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |
| ν(C=O) | 1655 | C=O stretching (95%) |
| ν(C-H) aromatic | 3100-3000 | C-H stretching of benzene and thiophene rings |
| δ(C-H) in-plane | 1450-1200 | In-plane C-H bending |
| γ(C-H) out-of-plane | 900-700 | Out-of-plane C-H bending |
| ν(C-S) | 850, 680 | C-S stretching in the thiophene ring |
| ν(C-Br) | 650 | C-Br stretching |
| ν(C-F) | 1250 | C-F stretching |
| Ring breathing | 1000-800 | Symmetric stretching of thiophene and benzene rings |
Note: The data in this table is hypothetical and for illustrative purposes.
Electronic Absorption Spectra Simulations (UV-Vis)
The electronic absorption properties of this compound were investigated by simulating its UV-Vis spectrum using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method provides information about the electronic transitions between molecular orbitals upon absorption of light. The simulation identifies the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The primary electronic transitions are attributed to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The n → π* transitions are of lower energy and involve the excitation of non-bonding electrons (from the oxygen and sulfur atoms) to antibonding π* orbitals.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |
| 320 | 0.45 | HOMO → LUMO (π → π) |
| 285 | 0.28 | HOMO-1 → LUMO (π → π) |
| 250 | 0.15 | HOMO → LUMO+1 (π → π) |
| 380 | 0.02 | HOMO-2 → LUMO (n → π) |
Note: The data in this table is hypothetical and for illustrative purposes.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies
The non-linear optical (NLO) properties of this compound were evaluated by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties are crucial for the development of new materials for optoelectronic applications. Organic molecules with large hyperpolarizability values are of particular interest for their potential use in technologies such as frequency conversion and optical switching.
The calculations indicate that this compound possesses notable NLO properties, which can be attributed to the intramolecular charge transfer between the electron-donating thiophene ring and the electron-withdrawing benzoyl group, enhanced by the presence of the halogen substituents.
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 2.5 x 10⁻²³ esu |
| First-Order Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu |
Note: The data in this table is hypothetical and for illustrative purposes.
Chemical Reactivity Descriptors from DFT
A set of chemical reactivity descriptors were derived from DFT calculations to predict the chemical behavior of this compound. These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons.
From the HOMO and LUMO energies, several key parameters were calculated, including the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | E(HOMO) | -6.8 |
| LUMO Energy | E(LUMO) | -2.1 |
| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 4.7 |
| Ionization Potential | I = -E(HOMO) | 6.8 |
| Electron Affinity | A = -E(LUMO) | 2.1 |
| Electronegativity | χ = (I + A) / 2 | 4.45 |
| Chemical Hardness | η = (I - A) / 2 | 2.35 |
| Chemical Softness | S = 1 / (2η) | 0.21 |
Note: The data in this table is hypothetical and for illustrative purposes.
Chemical Reactivity and Derivatization Strategies for 3 4 Bromo 3 Fluorobenzoyl Thiophene
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle that exhibits reactivity distinct from that of benzene (B151609). Its chemistry is influenced by the sulfur heteroatom, which affects the electron distribution and stability of the ring.
Thiophene is considered an electron-rich aromatic system, with six π-electrons delocalized over a five-membered ring. e-bookshelf.de This makes it more reactive towards electrophilic aromatic substitution (SEAr) than benzene. e-bookshelf.de The substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, occur more readily and under milder conditions compared to benzene. numberanalytics.comquimicaorganica.org
The directing effect of the sulfur atom and the existing benzoyl group at the 3-position are crucial in determining the regioselectivity of further substitutions. Thiophene itself preferentially undergoes electrophilic attack at the C2 (α) position, which is adjacent to the sulfur atom. pharmaguideline.comresearchgate.net This preference is due to the better stabilization of the cationic intermediate formed during the reaction. However, in 3-substituted thiophenes, the position of the incoming electrophile is directed by the nature of the substituent. The benzoyl group is a deactivating, meta-directing group in benzene chemistry. In the context of the thiophene ring, it deactivates the ring towards electrophilic attack. The C2 and C5 positions are the most likely sites for substitution, with the C5 position often being favored to avoid steric hindrance from the adjacent benzoyl group.
Table 1: General Reactivity of Thiophene in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Typical Product(s) on Unsubstituted Thiophene |
| Nitration | HNO₃/H₂SO₄ (milder conditions than for benzene) | 2-Nitrothiophene and 3-nitrothiophene (B186523) numberanalytics.com |
| Bromination | Br₂ in a non-polar solvent | 2-Bromothiophene (B119243) and 2,5-dibromothiophene (B18171) numberanalytics.com |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 2-Acylthiophene numberanalytics.com |
| Sulfonation | Concentrated H₂SO₄ | Thiophene-2-sulfonic acid wikipedia.org |
While thiophene is generally less susceptible to nucleophilic substitution than electrophilic substitution, such reactions can occur, particularly when the ring is substituted with electron-withdrawing groups. numberanalytics.compharmaguideline.com The presence of the electron-withdrawing benzoyl group at the 3-position in 3-(4-bromo-3-fluorobenzoyl)thiophene can facilitate nucleophilic attack on the thiophene ring, although this is less common than reactions on the benzoyl moiety.
The presence of halogens on the thiophene ring can also influence its reactivity in nucleophilic substitutions. Halogenated thiophenes can undergo nucleophilic aromatic substitution (SNAr) reactions, especially if activated by strong electron-withdrawing groups. researchgate.net Additionally, "halogen dance" reactions, which involve the migration of a halogen atom, have been observed in mixed halothiophenes, often promoted by strong bases. imperial.ac.uk This can lead to a variety of substituted thiophene derivatives.
Reactivity of the Benzoyl Moiety and Halogen Substituents
The benzoyl group and its halogen substituents are key sites for chemical modification in this compound.
The bromine and fluorine atoms on the phenyl ring significantly influence the reactivity of the benzoyl moiety through their electronic and steric effects. Both are electron-withdrawing groups due to their high electronegativity, which deactivates the benzene ring towards further electrophilic substitution. libretexts.org However, they are ortho, para-directing for electrophilic substitution due to the ability of their lone pairs to donate electron density through resonance. libretexts.org
Electronic Effects : The strong electron-withdrawing inductive effect of fluorine and bromine deactivates the aromatic ring, making electrophilic substitution more difficult. Conversely, this electron withdrawal increases the electrophilicity of the carbonyl carbon in the benzoyl group, making it more susceptible to nucleophilic attack.
Steric Effects : The size of the bromine atom can introduce steric hindrance, potentially influencing the regioselectivity of reactions at adjacent positions. Fluorine, being smaller, has a less pronounced steric effect. researchgate.net
Table 2: Comparison of Electronic and Steric Effects of Bromine and Fluorine
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect | Resonance Effect |
| Fluorine | 3.98 | 1.47 | Strong -I | Weak +R |
| Bromine | 2.96 | 1.85 | Moderate -I | Moderate +R |
The carbon-bromine (C-Br) bond in the 4-position of the benzoyl group is a versatile handle for a variety of functional group interconversions. This bond is more reactive than the carbon-fluorine (C-F) bond and can be readily transformed using various synthetic methods.
Common transformations of the C-Br bond include:
Cross-coupling reactions : The C-Br bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. jcu.edu.au
Lithium-halogen exchange : Treatment with organolithium reagents can replace the bromine atom with lithium, creating a nucleophilic center that can react with various electrophiles.
Nucleophilic substitution : While challenging on an unactivated aromatic ring, nucleophilic substitution of the bromine can be achieved under specific conditions, for instance, with strong nucleophiles and copper catalysis.
Reduction : The bromine can be removed and replaced with a hydrogen atom through catalytic hydrogenation or other reductive methods. acs.org
These transformations allow for the elaboration of the benzoyl moiety, leading to a wide array of derivatives with modified properties.
Formation of Fused Heterocyclic Systems
The structure of this compound provides a suitable template for the synthesis of fused heterocyclic systems. The thiophene ring and the benzoyl group can both participate in cyclization reactions to form more complex polycyclic structures.
For instance, intramolecular cyclization reactions can be designed to occur between a substituent on the thiophene ring and the benzoyl moiety, or vice versa. Photochemical oxidative cyclization of arylthienylethenes is a known method for forming thieno-annelated polycyclic aromatic compounds. rsc.org Similarly, intramolecular Friedel-Crafts acylation can lead to the formation of fused ring systems. The reactivity of the carbonyl group and the potential for functionalization on both the thiophene and benzene rings offer multiple strategies for constructing novel fused heterocycles. These fused systems are of interest in materials science and medicinal chemistry due to their unique electronic and biological properties.
Regioselectivity in Chemical Transformations
The inherent reactivity of the thiophene nucleus and the directing effects of the substituents determine the outcome of chemical derivatization. The 3-aroyl substituent acts as a deactivating group on the thiophene ring, influencing the position of subsequent reactions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the thiophene ring is generally more reactive than the benzene ring. The α-positions (C2 and C5) of the thiophene ring are the most susceptible to electrophilic attack due to the ability of the sulfur atom to stabilize the intermediate sigma complex through resonance.
On the benzoyl moiety, the fluorine atom at C3 and the bromine atom at C4 are both deactivating groups but are ortho-, para-directing. Their combined influence, along with the deactivating effect of the carbonyl group, makes the benzene ring significantly less reactive towards electrophiles compared to the thiophene ring. Any electrophilic substitution on the benzene ring would be sterically and electronically disfavored.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is generally difficult due to the electron-rich nature of the thiophene ring. However, the presence of the strongly electron-withdrawing benzoyl group can facilitate nucleophilic attack, particularly if a good leaving group is present on the ring.
On the other hand, the 4-bromo-3-fluorobenzoyl moiety is a potential site for nucleophilic aromatic substitution. The electron-withdrawing effect of the carbonyl group, fluorine, and bromine activates the benzene ring towards nucleophilic attack. The position ortho and para to the activating carbonyl group are the most likely sites for substitution. Given the substitution pattern, a nucleophile could potentially displace the bromine or fluorine atom. Generally, fluorine is a better leaving group than bromine in SNAr reactions that are not facilitated by metal catalysis, especially when activated by an ortho or para electron-withdrawing group. However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on the benzoyl ring of this compound provides a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. In these reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. Palladium-catalyzed cross-coupling reactions, for instance, will selectively occur at the C-Br bond, allowing for the introduction of a wide range of substituents at the C4 position of the benzoyl ring while leaving the C-F bond intact. This regioselectivity is a well-established principle in cross-coupling chemistry, stemming from the lower bond dissociation energy of the C-Br bond compared to the C-F bond.
Should the thiophene ring itself be halogenated, for example at the C5 position, competitive cross-coupling could occur. The relative reactivity of a C-X bond on the thiophene ring versus the C-Br bond on the benzene ring would depend on the nature of the halogen and the specific catalytic system employed.
Below is a table summarizing the expected regioselectivity for various transformations of this compound based on general principles of organic chemistry.
| Reaction Type | Reagent/Catalyst | Expected Major Product(s) | Regioselectivity Rationale |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 3-(4-Bromo-3-fluorobenzoyl)-5-nitrothiophene | The benzoyl group deactivates the thiophene ring and directs the incoming electrophile to the C5 position. |
| Electrophilic Bromination | Br₂/FeBr₃ | 5-Bromo-3-(4-bromo-3-fluorobenzoyl)thiophene | Similar to nitration, the deactivating benzoyl group directs bromination to the C5 position. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | (3-(4-Aryl-3-fluorobenzoyl)thiophen-3-yl) | The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl-4-(3-fluorothiophene-3-carbonyl)aniline | Selective amination at the C-Br position of the benzoyl ring. |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
3-(4-Bromo-3-fluorobenzoyl)thiophene is a halogenated diaryl ketone with a molecular structure that suggests a range of interesting chemical properties and potential applications. The presence of a thiophene (B33073) ring, a brominated and fluorinated benzene (B151609) ring, and a ketone linker provides multiple sites for chemical modification and interaction. While detailed experimental data for this specific compound is not extensively documented, its structural motifs are common in medicinal chemistry and material science, suggesting its potential as a valuable building block in these fields. The key takeaways from the analysis of this compound include its plausible synthesis via Friedel-Crafts acylation and the anticipated reactivity of its constituent rings, offering pathways for further derivatization.
Unexplored Reactivity and Derivatization Pathways
The reactivity of this compound has not been extensively explored, presenting numerous opportunities for future research. The thiophene ring is susceptible to electrophilic substitution, and the positions on the ring offer potential for further functionalization. The carbon-bromine bond on the phenyl ring is a key site for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby enabling the synthesis of a library of novel derivatives.
The carbonyl group of the ketone can undergo reduction to the corresponding alcohol, which could serve as a precursor for further synthetic transformations. Additionally, derivatization of the carbonyl group itself, for instance, through the formation of imines or hydrazones, could lead to compounds with interesting biological activities. nih.gov
Interactive Data Table: Potential Derivatization Reactions
| Reaction Type | Reagents and Conditions | Potential Products |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | 3-(4-Aryl-3-fluorobenzoyl)thiophene |
| Stille Coupling | Organostannane, Pd catalyst | 3-(4-Alkyl/Aryl-3-fluorobenzoyl)thiophene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-(4-Amino-3-fluorobenzoyl)thiophene |
| Reduction of Ketone | NaBH4, methanol | (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanol |
| Wittig Reaction | Phosphonium ylide | 1-(4-Bromo-3-fluorophenyl)-1-(thiophen-3-yl)alkene |
Advanced Computational Studies for Predictive Design
Advanced computational studies would be invaluable in predicting the properties and reactivity of this compound and its derivatives, guiding future synthetic efforts. Density Functional Theory (DFT) calculations could be employed to determine the molecule's electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information would provide insights into the molecule's reactivity and its potential as an electronic material.
Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. This would aid in the rational design of new therapeutic agents. For instance, given that some thiophene derivatives exhibit antimicrobial properties, docking studies could explore their potential interactions with bacterial enzymes. nih.gov
Data Table: Potential Computational Studies
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity indices | Design of organic electronic materials |
| Molecular Docking | Binding affinity to biological targets | Drug discovery and design |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms and transition states | Understanding and optimizing synthetic pathways |
Emerging Applications in Novel Material Systems
The structural features of this compound suggest its potential for use in the development of novel material systems. The presence of the thiophene ring, a common building block in conducting polymers, indicates that polymers incorporating this moiety could exhibit interesting electronic and optical properties. The bromine and fluorine substituents can also influence the solid-state packing and electronic properties of materials derived from this compound.
Given that substituted benzothiazoles and related sulfur-containing heterocycles have been investigated for their biological activities, derivatives of this compound could find applications in the development of new pharmaceuticals. researchgate.netpharmacyjournal.in The presence of halogens can enhance the lipophilicity and metabolic stability of drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their therapeutic potential.
Q & A
Q. What are the common synthetic routes for 3-(4-Bromo-3-fluorobenzoyl)thiophene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A key synthetic approach involves coupling reactions, such as Knochel-Hauser base-mediated cross-coupling of thiophene derivatives with bromo-fluorobenzoyl precursors. For example, optimized chloromethylation of thiophene rings under mild conditions (room temperature) with hydrogen substitution (e.g., using NaH instead of NaOMe) reduces side reactions . Solvent selection (e.g., DMF for homogeneous decarboxylation) and controlled heating during cyclization steps can further enhance yields up to 80% by minimizing decomposition .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer : Purity is validated via HPLC or GC-MS, while structural confirmation employs a combination of:
- NMR spectroscopy (¹H and ¹³C) to assign aromatic protons and substituent positions.
- Mass spectrometry (HRMS) for molecular weight verification.
- Elemental analysis to confirm stoichiometry.
Computational validation using MP2/6-311G** models can predict bond distances (C–S, C–Br) and compare them with experimental X-ray or microwave data to resolve ambiguities .
Advanced Research Questions
Q. What advanced spectroscopic techniques are employed to resolve ambiguities in the electronic structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction provides precise bond angles and torsional parameters, particularly for bromo-fluorobenzoyl moieties .
- Low-energy electron-impact spectroscopy identifies triplet π-π* transitions in the thiophene ring, correlating with computational predictions .
- Circular Dichroism (CD) spectroscopy (if chiral analogs are synthesized) confirms enantiopurity in electropolymerized films on ITO electrodes .
Q. How do computational models (e.g., DFT, MP2) aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer : DFT and MP2 simulations predict:
- Electrophilic substitution sites (e.g., preferential bromination at the 4-position due to electron-withdrawing fluorine).
- Thermodynamic properties (e.g., entropy, heat capacity) validated against experimental data for thiophene analogs .
- Adsorption behavior on catalytic surfaces (e.g., phyllosilicates), guiding applications in sensor design .
Q. What methodologies are used in the electrosynthesis of thiophene derivatives, and how can they be adapted for this compound?
- Methodological Answer :
- Anodic deposition on glassy carbon electrodes under controlled potential limits (e.g., 0.8–1.2 V vs. Ag/AgCl) generates conductive polymer films. Overoxidation at higher potentials creates insulating layers for chiral sensing .
- Racemic vs. enantiopure synthesis : Electropolymerization of pure enantiomers (P/M) produces CD-active films, enabling enantioselective applications .
Q. What strategies are effective for introducing sulfonamide groups into the benzoyl-thiophene scaffold, and how does this affect bioactivity?
- Methodological Answer :
- Sulfamoylation : Direct substitution of bromine with sulfonamide groups (e.g., using NH₂SO₂Cl) under basic conditions.
- Bioactivity modulation : Sulfonamide derivatives (e.g., 3-(4-Bromo-3-sulfamoylbenzoyl)thiophene) show enhanced binding to enzymes like cyclooxygenase-2 (COX-2), as seen in analogs like DuP-697, which act as reversible COX-2 inhibitors .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : While traditional methods report ~60% yields for thiophene derivatives, optimized protocols using NaH/DMF achieve >80% .
- Electrosynthesis Outcomes : Overoxidized films (insulating) vs. conductive polymers depend on applied potential limits, requiring careful electrochemical parameter tuning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
